molecular formula C10H17ClO B1587877 trans-8-Methyl-6-nonenoyl Chloride CAS No. 95636-02-5

trans-8-Methyl-6-nonenoyl Chloride

Cat. No. B1587877
CAS RN: 95636-02-5
M. Wt: 188.69 g/mol
InChI Key: JDZRIGWDAPNYLT-FNORWQNLSA-N
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Description

Trans-8-Methyl-6-nonenoyl Chloride, also known as TMN-Cl, is a versatile and important chemical compound used in a variety of scientific research applications. It is a colorless liquid with a characteristic odor that can be synthesized from fatty acids, alcohols, and other compounds. TMN-Cl is used in a variety of research applications, including biochemical and physiological experiments, and it has a wide range of advantages and limitations for lab experiments.

Scientific Research Applications

Application in Capsaicin Synthesis

  • Scientific Field : Chemical Biology
  • Summary of the Application : “trans-8-Methyl-6-nonenoyl Chloride” is used in the synthesis of capsaicin, a compound produced by diverse Capsicum species and is of considerable pharmaceutical relevance . The capsaicinoid biosynthetic pathway has been investigated for decades, and “trans-8-Methyl-6-nonenoyl Chloride” plays a crucial role in this process .
  • Methods of Application or Experimental Procedures : The compound is used in the formation of an amide bond with vanilloylamine derived from the phenylpropanoid pathway, catalyzed by the capsaicin synthase encoded by the Pun1 locus . This process was demonstrated using a recombinant capsaicin synthase that was functionally expressed in Escherichia coli .
  • Results or Outcomes : The recombinant capsaicin synthase showed specificity for selected aliphatic CoA-esters and high specificity for vanilloylamine . The active enzyme was found to be a monomeric protein of 51 kDa that is independent of additional co-factors or associated proteins .

properties

IUPAC Name

(E)-8-methylnon-6-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZRIGWDAPNYLT-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-8-Methyl-6-nonenoyl Chloride

CAS RN

95636-02-5
Record name 6-Nonenoyl chloride, 8-methyl-, (6E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095636025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methyl-6-nonenoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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